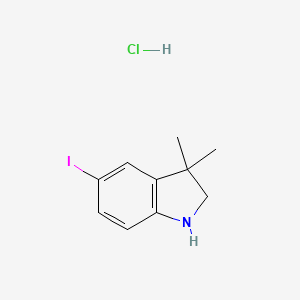

5-Iodo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride

Description

5-Iodo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a halogenated indoline derivative characterized by a fused bicyclic structure with a dihydroindole core. The compound features an iodine substituent at the 5-position and two methyl groups at the 3-position of the indole ring, with a hydrochloride counterion enhancing its stability and solubility.

Properties

IUPAC Name |

5-iodo-3,3-dimethyl-1,2-dihydroindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN.ClH/c1-10(2)6-12-9-4-3-7(11)5-8(9)10;/h3-5,12H,6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIGQSQKJHBQHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)I)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination Strategies

Iodination at the 5-position is critical for regioselectivity. Two primary methods are highlighted below:

Electrophilic Iodination with NIS and BF₃·Et₂O

This method enables direct iodination of indole derivatives under mild conditions.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Reagents | NIS, BF₃·Et₂O, CH₂Cl₂ | |

| Temperature | Room temperature (20°C) | |

| Reaction Time | 4 hours | |

| Yield | 78% |

Procedure :

Copper-Mediated Halogen Exchange

For brominated precursors, iodination via copper catalysis offers a scalable alternative.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Reagents | CuI, LiI, 1,4-dioxane | |

| Temperature | 110°C | |

| Reaction Time | 24 hours | |

| Yield | 83% (analogous compound) |

Procedure :

Alkylation for 3,3-Dimethyl Substitution

The dimethyl groups at position 3 are introduced via nucleophilic alkylation or Grignard reagents.

Methyl Group Introduction via KOt-Bu

This method leverages strong bases for deprotonation and alkylation.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Reagents | KOt-Bu, 3-bromo-2-methylpropene, THF | |

| Temperature | Room temperature | |

| Reaction Time | Overnight | |

| Yield | 76% |

Procedure :

Grignard Alkylation

For indoline precursors, methyl Grignard reagents enable direct alkylation.

Reaction Conditions :

Note : Requires protection of the indoline nitrogen to prevent side reactions.

Cyclization and Salt Formation

The 2,3-dihydroindole core is synthesized via reductive cyclization or hydrogenation.

Palladium-Catalyzed Reductive Cyclization

This method constructs the indoline ring from linear precursors.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Reagents | Pd(OAc)₂, NaHCO₂, TBACl, Et₃N | |

| Temperature | 100°C | |

| Reaction Time | 12 hours | |

| Yield | >90% |

Procedure :

Hydrogenation of Indole

Saturates the pyrrole ring to form indoline.

Reaction Conditions :

Procedure :

Comparative Analysis of Methods

Iodination Efficiency

| Method | Yield (%) | Scalability | Selectivity |

|---|---|---|---|

| NIS/BF₃·Et₂O | 78 | Moderate | High |

| CuI/LiI Exchange | 83 | High | Moderate |

Advantages :

Alkylation Challenges

| Method | Challenges | Solutions |

|---|---|---|

| KOt-Bu/3-bromo-2-methylpropene | Steric hindrance at C3 | Use polar aprotic solvents |

| Grignard | Nitrogen deprotonation | Protect with Boc-group |

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different functional groups.

Reduction Reactions: Reduction of the compound can lead to the formation of 3,3-dimethyl-2,3-dihydro-1H-indole.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include various substituted indole derivatives.

Oxidation Reactions: Products include indole-2-carboxylic acids or other oxidized derivatives.

Reduction Reactions: Products include reduced indole derivatives.

Scientific Research Applications

Chemical Research Applications

5-Iodo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of more complex indole derivatives, which are important in medicinal chemistry and materials science. The presence of the iodine atom enhances its reactivity compared to other halogenated indoles, making it a valuable intermediate in synthetic pathways.

Synthesis Techniques

The compound is typically synthesized through the iodination of 3,3-dimethyl-2,3-dihydro-1H-indole using iodine in the presence of oxidizing agents like hydrogen peroxide or sodium hypochlorite. This reaction is generally conducted in organic solvents such as acetic acid or dichloromethane at controlled temperatures to optimize yield and purity.

Biological Research Applications

Research has shown that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies indicate that derivatives of this compound demonstrate significant antimicrobial activity against various strains of bacteria and fungi. For instance, related compounds have shown low minimum inhibitory concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans .

- Anticancer Activity : The compound's derivatives have been evaluated for their antiproliferative effects on cancer cell lines. Certain synthesized compounds exhibited promising results in inhibiting cell growth and inducing apoptosis in cancer cells .

Medicinal Applications

The therapeutic potential of this compound is under investigation for various diseases:

- Cancer Treatment : The compound's ability to modulate cellular processes makes it a candidate for developing new anticancer therapies. Its derivatives have shown effectiveness against multiple cancer types by targeting specific molecular pathways involved in tumor growth .

- Infection Control : With rising antibiotic resistance, the antimicrobial properties of this compound position it as a potential agent for treating resistant bacterial infections .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial processes:

- Material Development : The compound contributes to the development of new materials with specific chemical properties tailored for various applications.

Case Studies and Research Findings

Numerous studies have documented the efficacy of compounds derived from this compound:

- A study published in MDPI highlighted that certain derivatives showed low MIC values against MRSA and demonstrated potential for further development as antimicrobial agents .

- Research focused on indolylquinazolinones revealed significant antiproliferative activity against human cancer cell lines with some compounds inducing apoptosis effectively .

These findings underscore the compound's versatility and potential across various scientific domains.

Mechanism of Action

The mechanism of action of 5-Iodo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets and pathways. The iodine atom and the indole ring structure play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Indoline Derivatives

Key Observations :

- However, chlorine and bromo analogs may exhibit higher electrophilicity due to their smaller atomic radii .

- Substituent Effects : 3,3-Dimethyl groups in the target compound increase steric hindrance compared to diethyl or unsubstituted analogs, possibly affecting conformational flexibility and binding pocket accessibility .

Key Observations :

- The iodine-catalyzed method (Table 1, Entry 16 in ) achieves near-quantitative yields (98%) for iodo-substituted indoles under mild conditions, outperforming chloro and bromo analogs synthesized via traditional Friedel-Crafts or nucleophilic routes.

- Fluorinated indoles (e.g., 5-fluoro-1H-indole derivatives) require multistep purification (e.g., column chromatography), reducing overall efficiency compared to iodine’s single-step catalytic process .

Spectroscopic and Physicochemical Properties

Table 3: NMR Chemical Shifts (δ, ppm) of Select Indoline Derivatives

Key Observations :

- The 3,3-dimethyl groups in the target compound result in an upfield shift for the C3 carbon (δ ~47.45 ppm) compared to unsubstituted analogs, reflecting reduced electron density due to steric effects .

- Iodo substitution causes deshielding in the aromatic region, broadening proton signals (δ 6.5–7.3 ppm) compared to sharper peaks in chloro derivatives .

Pharmacological and Industrial Relevance

- Halogenated Indoles : Bromo and iodo derivatives are prioritized in drug discovery for their enhanced lipophilicity and resistance to oxidative metabolism. For example, 5-bromo-3,3-diethyl-2-methyl-2,3-dihydro-1H-indole is explored as a precursor in hormone therapy .

- Commercial Availability: Suppliers like Sytengco Phil Corp and Beijing Ribio Biotech () highlight industrial demand for structurally related dihydroisoquinoline hydrochlorides, suggesting analogous applications in API synthesis.

Biological Activity

5-Iodo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

- IUPAC Name: 5-Iodo-3,3-dimethylindoline hydrochloride

- CAS Number: 2305079-29-0

- Molecular Formula: C10H13ClIN

- Physical Form: Yellow solid with a purity of 96% .

The synthesis of this compound typically involves the iodination of 3,3-dimethylindole under controlled conditions to ensure high yield and purity. The presence of the iodine atom is crucial as it enhances the compound's reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The iodine atom in its structure contributes to its binding affinity towards various proteins and enzymes, potentially modulating their activity. This interaction can influence multiple biological pathways, including those related to cancer cell proliferation and antimicrobial resistance .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus (MSSA) | 8.7 | 17.3 |

| Staphylococcus aureus (MRSA) | <1 | - |

| Escherichia coli | Inactive | - |

| Candida albicans | 7.80 | - |

These results indicate potent activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. It has shown potential in inhibiting cancer cell growth through mechanisms that involve the modulation of signaling pathways critical for tumor progression. The dual inhibition of specific kinases has been noted as a mechanism through which this compound may exert its effects .

Case Studies and Research Findings

Several research studies have focused on the biological evaluation of derivatives based on indole structures similar to this compound:

- Study on Antimicrobial Activity : A recent study demonstrated that derivatives with similar structural motifs exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values ranging from 1 to 10 μg/mL against resistant strains .

- Anticancer Evaluation : Another study highlighted the potential of indole derivatives in targeting cancer cell lines, showing that modifications at the indole ring could enhance cytotoxicity against specific cancer types .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Iodo-3,3-dimethyl-2,3-dihydro-1H-indole hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization of substituted hydrazines with ketones or aldehydes under acidic conditions. For example, Fischer indole synthesis (adapted from indole derivative protocols) involves refluxing 3,3-dimethyl-2,3-dihydro-1H-indole with iodine in the presence of a chlorinating agent (e.g., HCl) . Key factors include temperature control (80–100°C), stoichiometric iodine ratios, and reaction time (3–5 hours). Yield optimization requires monitoring by TLC or HPLC to detect intermediates. Safety protocols (gloves, fume hood) are critical due to corrosive reagents .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Confirm the presence of dimethyl groups (singlets at ~1.5 ppm for CH3) and iodinated aromatic protons (downfield shifts) .

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C10H13IN·HCl) .

- Contaminants (e.g., unreacted iodine) can be identified via elemental analysis or ICP-MS.

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodology : The hydrochloride salt enhances water solubility, but DMSO or ethanol (10–20% v/v in PBS) is recommended for stock solutions. Conduct solubility screens using UV-Vis spectroscopy to detect aggregation. For in vitro studies, ensure compatibility with assay buffers (e.g., avoid precipitation in high-salt conditions) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the iodine atom’s electrophilicity in Suzuki-Miyaura couplings can be modeled using software like Gaussian or ORCA. Compare computed activation energies with experimental yields to validate predictions .

Q. What strategies mitigate byproduct formation during iodination of the indole scaffold?

- Methodology : Byproducts (e.g., di-iodinated species) arise from excess iodine or prolonged reaction times. Use a factorial design approach (e.g., 2³ design) to test variables: iodine equivalents (1.0–1.2), temperature (70–90°C), and reaction time (2–4 hours). Analyze results via ANOVA to identify significant factors. Quenching with sodium thiosulfate minimizes residual iodine .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Store at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.

- Light sensitivity : Compare amber vs. clear vials under UV exposure (ICH Q1B guidelines).

- Humidity : Use desiccants to assess hygroscopicity. Stability is likely pH-dependent; buffer solutions (pH 4–7) can test hydrolytic degradation .

Q. What mechanistic insights explain contradictions in reported biological activity (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology : Perform dose-response assays (e.g., IC50 for cytotoxicity vs. MIC for antimicrobial activity) to identify selective indices. Use transcriptomics or proteomics to map pathways affected by the compound. For example, indole derivatives may inhibit bacterial efflux pumps (via competitive binding) while inducing apoptosis in cancer cells (via ROS generation) .

Q. How can reactor design improve scalability of the synthesis process?

- Methodology : Transition from batch to flow chemistry for better heat and mass transfer. Use microreactors with controlled residence times to minimize side reactions. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and temperature gradients. Pilot-scale trials should validate yield reproducibility (>90%) .

Data Contradiction Analysis

- Example : Conflicting reports on solubility in aqueous vs. organic solvents may stem from polymorphic forms (e.g., hydrochloride vs. freebase). Characterize crystalline forms via XRD and DSC. If polymorphism is confirmed, standardize crystallization protocols (e.g., anti-solvent addition rate) .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.